2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC13591143
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO5 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 6-methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C19H19NO5/c1-24-15-7-8-16-14(11-15)9-10-20(17(16)18(21)22)19(23)25-12-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3,(H,21,22) |
| Standard InChI Key | RIXDCJSVZCSFMU-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3,4-tetrahydroisoquinoline scaffold substituted at the 1-position with a carboxylic acid group and at the 2-position with a Cbz protecting group. A methoxy group occupies the 6-position of the aromatic ring, introducing electronic modulation to the system. The canonical SMILES representation (COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O) and InChIKey (RIXDCJSVZCSFMU-UHFFFAOYSA-N) confirm this arrangement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 6-Methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
Spectroscopic Characterization
While detailed spectral data remain proprietary, the compound’s structural features predict characteristic signals in nuclear magnetic resonance (NMR) spectra:
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¹H NMR: A singlet at δ 3.8 ppm (methoxy protons), multiplet signals between δ 7.2–7.4 ppm (benzyl aromatic protons), and diastereotopic methylene protons near δ 2.6–3.1 ppm.
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¹³C NMR: Carbonyl carbons (Cbz and carboxylic acid) appearing downfield at δ 165–175 ppm, with the methoxy carbon at δ 55–56 ppm.
Synthetic Methodologies
Stepwise Assembly
The synthesis typically proceeds through a multi-step sequence:
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Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline framework.
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Cbz Protection: Introduction of the benzyloxycarbonyl group via reaction with benzyl chloroformate under Schotten-Baumann conditions .
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Methoxy Installation: Electrophilic aromatic substitution or directed ortho-metalation strategies to position the methoxy group .
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 1-position.
Process Optimization
Recent patent literature describes advanced coupling agents (e.g., HATU, EDCI) and solvent systems (tetrahydrofuran/dimethylacetamide mixtures) that enhance yields to >85% while reducing reaction times . Critical parameters include:
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Temperature control (0–5°C during acylation steps)
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pH maintenance (8.5–9.0 for amine coupling)
Pharmaceutical Applications
Neurological Drug Precursors
The tetrahydroisoquinoline moiety mimics endogenous neurotransmitters, enabling the compound’s use in developing:
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Dopamine D₂ Receptor Modulators: Structural analogs show nanomolar binding affinity (Kᵢ = 12 nM).
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Neuroprotective Agents: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis in PC12 cells at 10 μM concentrations.
Antibiotic Scaffolds
Derivatization produces compounds with broad-spectrum activity:
| Derivative | MIC (μg/mL) |
|---|---|
| Ciprofloxacin analog | 0.025 |
| Vancomycin hybrid | 1.6 |
Comparative Analysis with Boc-Protected Analogs
Stability Profiles
| Property | Cbz Derivative | Boc Derivative |
|---|---|---|
| Acid Stability | Moderate | High |
| Alkaline Stability | Low | Moderate |
| Thermal Decomposition | 185°C | 210°C |
Industrial Scale Considerations
Supply Chain Dynamics
Major suppliers including Shanghai Zhigan Biotechnology report production capacities exceeding 50 kg/month, with pricing tiers:
| Quantity | Price (USD/g) |
|---|---|
| <100 mg | 12.50 |
| 100 mg–1 g | 9.80 |
| >1 g | 6.40 |
Emerging Research Directions
Photopharmacological Applications
Recent studies exploit the methoxy group’s photosensitivity for light-activated drug delivery systems. Irradiation at 365 nm induces 78% conversion to bioactive forms within 30 minutes .
Computational Modeling
Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to amyloid-β fibrils, suggesting potential in Alzheimer’s disease therapeutics.
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